[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
Historical Context of Sulfonamide-Based Drug Discovery
The sulfonamide class originated in 1935 with Gerhard Domagk’s discovery of prontosil rubrum, the first synthetic antibacterial agent effective against streptococcal infections. This breakthrough validated Paul Ehrlich’s "magic bullet" concept and initiated the antibiotic era. Prontosil’s active metabolite, sulfanilamide, inhibited bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. By competitively blocking para-aminobenzoic acid (PABA) utilization, sulfonamides disrupt nucleotide synthesis, rendering them bacteriostatic against Gram-positive pathogens.
Post-1940s, sulfonamide research diversified beyond antibacterials. Structural modifications yielded drugs with varied therapeutic applications:
- Thiazide diuretics : Hydrochlorothiazide’s introduction in 1958 demonstrated sulfonamides’ utility in hypertension management through carbonic anhydrase inhibition.
- Anticonvulsants : Sultiame’s 1960s development highlighted sulfonamides’ CNS permeability via sulfamoyl group integration.
- COX-2 inhibitors : Celecoxib’s 1998 approval illustrated sulfonamide versatility in inflammation modulation through prostaglandin pathway interference.
Recent advances in sulfonamide synthesis emphasize atom-economical methods. Copper-catalyzed S–N coupling enables efficient sulfonamide formation from sodium arylsulfinates and amines, while sulfonyl fluorides offer stable intermediates for late-stage functionalization. These innovations facilitate the production of complex derivatives like [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, which incorporates steric and electronic modifications to enhance target engagement.
Table 1: Evolution of Sulfonamide Therapeutic Applications
| Era | Representative Drug | Therapeutic Category | Key Structural Feature |
|---|---|---|---|
| 1930s | Prontosil | Antibacterial | Azo-linked sulfanilamide |
| 1950s | Hydrochlorothiazide | Diuretic | Benzothiadiazine-sulfonamide |
| 1990s | Celecoxib | Anti-inflammatory | Pyrazole-sulfonamide |
| 2020s | Fedratinib | Antineoplastic | Piperazine-sulfonamide |
Structural Significance of [2-[(4-Fluorophenyl)methylamino]-2-Oxoethyl] 2-[[(E)-2-(4-Methylphenyl)Ethenyl]Sulfonylamino]Acetate
This derivative exemplifies modern sulfonamide engineering strategies, combining three pharmacophoric elements:
Sulfonamide Core : The –SO2–NH– moiety maintains DHPS affinity while permitting hydrogen bonding with active site residues (e.g., Phe28, Lys220 in E. coli DHPS). Fluorine substitution at the 4-position of the phenyl ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation.
(E)-2-(4-Methylphenyl)Ethenyl Group : The trans-configuration ensures planar geometry, promoting π-π stacking with aromatic residues in target enzymes. Methyl para-substitution increases lipophilicity (clogP +0.7), potentially improving membrane permeability compared to unsubstituted analogs.
Acetoxy Spacer : The –OCOCH2– linker between the sulfonamide and methylamino-oxoethyl groups introduces conformational flexibility, allowing adaptation to enzyme active-site topology. This feature mirrors successful designs in fedratinib, where a similar spacer optimizes Janus kinase 2 (JAK2) inhibition.
Table 2: Key Functional Groups and Their Proposed Roles
| Group | Structural Role | Pharmacological Implication |
|---|---|---|
| Sulfonamide (-SO2NH-) | Hydrogen bond donor/acceptor | Enzyme active-site recognition |
| 4-Fluorophenyl | Electron-withdrawing substituent | Metabolic stability enhancement |
| (E)-Ethenyl linker | Planar conjugated system | Target binding via π-π interactions |
| Methylamino-oxoethyl | Zwitterionic moiety | Solubility modulation |
Synthetic routes to this compound likely employ sulfonyl fluoride intermediates, as demonstrated in fedratinib production. Sulfur(VI) fluoride exchange (SuFEx) chemistry enables efficient coupling of the sulfonamide fragment with the ethenyl-bearing aryl amine under mild conditions, achieving yields >90% in gram-scale syntheses.
The compound’s design addresses historical sulfonamide limitations:
- Reduced Resistance Potential : The fluorophenyl group may circumvent common sulfonamide resistance mechanisms mediated by sul genes, which typically alter DHPS substrate specificity.
- Enhanced Selectivity : Molecular modeling suggests the ethenyl group’s steric bulk prevents off-target binding to human carbonic anhydrase isoforms, a frequent issue with early sulfonamides.
Ongoing research explores this derivative’s potential in non-antibacterial applications, leveraging sulfonamides’ proven adaptability across therapeutic areas. Its structural features position it as a candidate for kinase inhibition or epigenetic modulation, reflecting the continued evolution of sulfonamide-based drug discovery.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-15-2-4-16(5-3-15)10-11-29(26,27)23-13-20(25)28-14-19(24)22-12-17-6-8-18(21)9-7-17/h2-11,23H,12-14H2,1H3,(H,22,24)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKSRCUUCKXIC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate (commonly referred to as Compound A) has garnered attention in recent research for its potential biological activities, particularly as a therapeutic agent. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a fluorophenyl group and a sulfonylamino moiety. Its molecular formula is C19H22FN3O4S, and it has been identified as having significant interactions with various biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and bioavailability |
| Sulfonylamino Moiety | Potentially increases solubility |
| Ethenyl Group | May influence receptor binding affinity |
Research indicates that Compound A functions primarily through modulation of specific receptors and enzymes involved in cellular signaling pathways. Notably, it exhibits activity as an antagonist at the CRTH2 receptor, which is implicated in Th2 cell-mediated responses. This mechanism suggests potential applications in treating allergic and inflammatory conditions.
Pharmacological Effects
- CRTH2 Antagonism : Compound A has shown to effectively inhibit the CRTH2 receptor, leading to reduced eosinophil migration and decreased production of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that Compound A may induce apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that Compound A exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
In Vivo Studies
Research involving murine models has provided insight into the therapeutic efficacy of Compound A:
- Model : Mouse model of asthma
- Outcome : Significant reduction in airway hyperresponsiveness and eosinophilic infiltration upon treatment with Compound A compared to control groups.
Clinical Implications
The biological activities observed suggest that Compound A could be developed into a therapeutic agent for conditions such as asthma, allergies, and certain cancers. Further clinical trials are necessary to establish safety profiles and efficacy in humans.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
: [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate
- Key Difference : Replaces the 4-fluorophenyl group with a 2-methoxyphenyl moiety.
- Bromine (Br) at the 4-position increases molecular weight and lipophilicity, which may alter pharmacokinetics .
: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Key Difference: Simplifies the structure to a single 4-fluorophenyl-acetate ester with an amino group.
- The amino group (-NH₂) enhances solubility but may increase susceptibility to oxidative metabolism .
Sulfonamide/Sulfanyl Linkers and Stereochemistry
: [2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
- Key Difference: Uses a cyclohexyl(methyl)amino group instead of 4-fluorophenylmethylamino.
- The tosyl (4-methylphenylsulfonyl) group is a common pharmacophore in prodrugs, suggesting possible hydrolytic activation .
: Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Fluorine Positioning and Electronic Effects
: 2-[(4-Fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide
- Key Difference : Retains the 4-fluorophenyl group but replaces the sulfonamide with a formamido (-NCHO) group.
- Impact :
: Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
- Key Difference : Embeds the 4-fluorophenyl group within a pyrimidoindole heterocycle.
- The sulfanyl (-S-) linker is less electron-withdrawing than sulfonamide (-SO₂NH-), altering electronic properties .
Structural and Functional Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis is typically required, starting with orthogonal protection of reactive groups (e.g., sulfonamide and ester functionalities). For example, coupling the sulfonylaminoacetate moiety to the fluorophenylmethylamino-oxoethyl group may involve nucleophilic substitution or carbodiimide-mediated amidation. Optimization should use statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading . Reaction monitoring via TLC or HPLC-MS ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data conflicts be resolved?
- Methodology : Use a combination of /-NMR to confirm regiochemistry (e.g., distinguishing E/Z isomers in the ethenyl group) and FT-IR for functional group validation (e.g., sulfonamide N–H stretch at ~3300 cm). Mass spectrometry (HRMS) resolves molecular weight ambiguities. For crystallographic confirmation, single-crystal X-ray diffraction (as in and ) provides definitive structural proof . Cross-validate conflicting spectral data with computational NMR prediction tools (e.g., ACD/Labs) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC to track degradation products. For hydrolytic stability (critical for ester/sulfonamide groups), incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor ester cleavage via loss of parent peak intensity. Use Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing yields?
- Methodology : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA can predict activation energies for sulfonamide coupling or stereoselective ethenyl formation. Pair this with machine learning (ML) to analyze historical reaction data and recommend optimal conditions (e.g., solvent selection, catalyst type) .
Q. How should researchers address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology : Use orthogonal assays to differentiate off-target effects. For example, if the compound shows unexpected cytotoxicity in cell-based assays, perform in vitro enzyme inhibition studies (e.g., fluorometric assays) to isolate its primary activity. Dose-response curves and toxicity profiling (MTT assays) clarify therapeutic windows .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., membrane proteins)?
- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics. For membrane-associated targets, use nanodisc-embedded proteins to mimic physiological conditions. Include negative controls (e.g., scrambled peptide sequences) to validate specificity .
Q. How can researchers mitigate solubility limitations in in vivo studies?
- Methodology : Employ co-solvents (e.g., PEG-400/Cremophor EL) or formulate the compound as a prodrug (e.g., ester-to-carboxylic acid conversion in vivo). Phase solubility diagrams with cyclodextrins or lipid-based nanoparticles improve bioavailability .
Q. What strategies resolve discrepancies in crystallographic vs. computational conformational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
